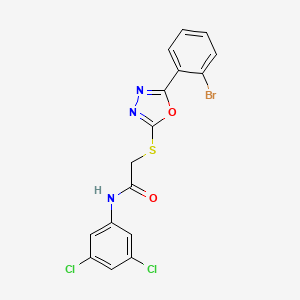![molecular formula C8H9IN4 B11780962 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of an iodine atom at the 6th position and an isopropyl group at the 3rd position of the triazolo[4,3-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in a one-pot synthesis at room temperature . This method is efficient and operationally simple, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases. This makes it a promising candidate for anticancer drug development.
Antibacterial Activity: Some derivatives of triazolo[4,3-a]pyrazine have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Chemical Biology: The compound can be used as a tool to study various biological pathways and molecular interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This leads to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Compounds such as those bearing 4-oxo-pyridazinone moieties have been studied for their kinase inhibitory activity.
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and have been explored for various biological activities.
Uniqueness
6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine stands out due to the presence of the iodine atom and the isopropyl group, which confer unique chemical properties and biological activities. Its potential as a dual kinase inhibitor targeting c-Met and VEGFR-2 is particularly noteworthy, as it offers a promising approach to overcoming drug resistance in cancer therapy .
Properties
Molecular Formula |
C8H9IN4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
6-iodo-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C8H9IN4/c1-5(2)8-12-11-7-3-10-6(9)4-13(7)8/h3-5H,1-2H3 |
InChI Key |
ZKQJCUMZGAIFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(N=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)

![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)



![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)


